molecular formula C16H16O3 B1596631 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone CAS No. 23428-77-5

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

Cat. No.: B1596631
CAS No.: 23428-77-5
M. Wt: 256.3 g/mol
InChI Key: KENKREVUSRTHDA-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone (CAS 34068-01-4) is an acetophenone derivative characterized by a benzyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring. Its synthesis involves the alkylation of 3-hydroxy-4-methoxyacetophenone with benzyl bromide in the presence of K₂CO₃ in DMF, yielding the product after 18 hours at 40°C . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of quinoline derivatives for anticancer research .

Properties

IUPAC Name

1-(4-methoxy-3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENKREVUSRTHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308571
Record name MLS003107196
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23428-77-5
Record name 23428-77-5
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Record name MLS003107196
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Record name 1-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 3-(benzyloxy)-4-methoxybenzene using ethanoyl chloride and a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. This reaction typically occurs at low temperatures to avoid side reactions and to control the reaction rate.

Another synthetic approach involves the alkylation of 3-(benzyloxy)-4-methoxybenzene with acetyl chloride in the presence of a base like pyridine. The reaction mixture is typically refluxed to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound might involve the continuous flow method, where the reagents are fed into a reactor under controlled conditions. This method ensures a consistent product yield and reduces the risk of side reactions. The reaction is usually monitored by in-line analytical techniques such as HPLC or NMR to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone undergoes several types of chemical reactions including:

  • Oxidation: : It can be oxidized using agents like potassium permanganate to form carboxylic acids or other oxygenated derivatives.

  • Reduction: : It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution Conditions: : Typical nucleophiles like halides or amines under acidic or basic conditions

Major Products

The major products formed from these reactions are primarily determined by the specific reagents and conditions employed. For example, oxidation could yield carboxylic acids, while reduction would yield alcohols.

Scientific Research Applications

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of various organic compounds.

  • Biology: : Serves as a building block for bioactive molecules, which can be used in enzyme studies and bioassays.

  • Medicine: : Potential precursor for the synthesis of pharmaceuticals, especially those targeting neural receptors or enzymes.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The specific mechanism by which 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone exerts its effects depends on its application:

  • Molecular Targets and Pathways: : In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the structural compatibility with its target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (CAS 1700-37-4)
  • Structural Difference : The benzyloxy and methoxy groups are swapped (4-benzyloxy, 3-methoxy vs. 3-benzyloxy, 4-methoxy).
  • Impact : Positional isomerism alters electronic effects (e.g., electron-donating methoxy at the 4-position may stabilize intermediates in electrophilic substitution reactions) and steric accessibility for further functionalization .
1-(3-Ethoxy-4-methoxyphenyl)ethanone (CAS 31526-71-3)
  • Structural Difference : Benzyloxy is replaced by ethoxy (3-ethoxy, 4-methoxy).

Halogen-Substituted Derivatives

1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone (CAS 890091-98-2)
  • Structural Difference : The benzyl group is substituted with a chlorine atom at the 4-position.
  • Chlorine may also improve metabolic stability .
1-[4-(Benzyloxy)-3-fluorophenyl]ethanone
  • Structural Difference : Methoxy at the 4-position is replaced by fluorine.
  • Impact : Fluorine’s high electronegativity polarizes the ring, affecting electronic distribution and hydrogen-bonding interactions in biological targets .

Simplified Analogues

4'-Benzyloxyacetophenone (CAS 54696-05-8)
  • Structural Difference : Lacks the 3-methoxy group.
  • Impact : Reduced steric hindrance may facilitate reactions at the 3-position, but the absence of methoxy diminishes electron-donating effects, altering reactivity in aromatic substitution .

Anticancer Potential

In , chlorinated and methoxylated acetophenone derivatives (e.g., compound 1) demonstrated antiproliferative activity against cancer cell lines. The 3-chloro and 4-methoxy groups synergistically enhance DNA intercalation or topoisomerase inhibition .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents (Position) CAS Number Similarity Score Key Applications
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone 3-BnO, 4-OMe 34068-01-4 - Quinoline synthesis
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone 4-BnO, 3-OMe 1700-37-4 0.92 Unreported
1-(3-Ethoxy-4-methoxyphenyl)ethanone 3-OEt, 4-OMe 31526-71-3 0.90 Synthetic intermediate
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone 4-Cl-BnO, 3-OMe 890091-98-2 - Antimicrobial research
4'-Benzyloxyacetophenone 4-BnO 54696-05-8 0.96 Photochemical studies

Research Findings and Trends

  • Substituent Position: The 3-benzyloxy-4-methoxy configuration in the target compound optimizes steric and electronic profiles for quinoline synthesis, whereas 4-benzyloxy isomers may require harsher reaction conditions .
  • Biological Relevance : Halogenation (e.g., chlorine, fluorine) enhances bioactivity by improving target binding and metabolic stability, as seen in FabH inhibitors and anticancer agents .
  • Synthetic Flexibility : Ethoxy or smaller alkoxy groups simplify downstream modifications but may reduce lipophilicity, limiting blood-brain barrier penetration in drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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